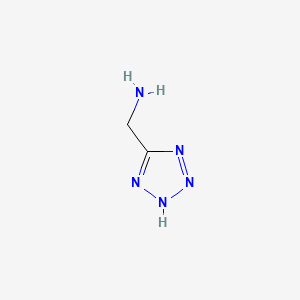

N-(3-aminophenyl)-3-methylbenzamide

Vue d'ensemble

Description

The compound "N-(3-aminophenyl)-3-methylbenzamide" is not directly studied in the provided papers. However, similar compounds with structural variations have been investigated, which can offer insights into the properties and behaviors that "N-(3-aminophenyl)-3-methylbenzamide" may exhibit. These compounds include various substituted benzamides and aminobenzamides, which are known for their diverse biological activities and their ability to form strong intermolecular hydrogen bonds due to the presence of amide groups .

Synthesis Analysis

The synthesis of related benzamide derivatives often involves acylation reactions followed by catalytic hydrogenation. For instance, the synthesis of 4-amino-N-[3-(2-hydroxyethyl)sulfonyl]phenylbenzamide was achieved by acylation of 3-(2-hydroxyethyl)sulfonylaniline with 4-nitrobenzoyl chloride, followed by catalytic hydrogenation using Raney nickel as a catalyst . This method could potentially be adapted for the synthesis of "N-(3-aminophenyl)-3-methylbenzamide" by choosing appropriate starting materials and reaction conditions.

Molecular Structure Analysis

X-ray crystallography and spectroscopic techniques such as NMR, UV-Vis, FT-IR, and FT-Raman are commonly used to characterize the molecular structures of benzamide derivatives. These studies reveal the presence of strong intermolecular hydrogen bonds and the ability of the amide group to act as both a hydrogen bond donor and acceptor . The molecular modeling and crystallographic studies of N-phenylbenzamide anticonvulsants have shown that active compounds adopt a consistent conformation that facilitates the formation of hydrogen bonds to the carbonyl oxygen atom .

Chemical Reactions Analysis

Benzamide derivatives can undergo various chemical reactions depending on their substituents. For example, 3-aminobenzamide has been shown to enhance the toxic effects of alkylating agents like ethyl methanesulfonate and methyl methanesulfonate, indicating its role in the repair of DNA damage . The reactivity of "N-(3-aminophenyl)-3-methylbenzamide" could similarly be influenced by the presence of the amide group and the amino substituent on the benzene ring.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzamide derivatives are influenced by their molecular structure. The presence of substituents can affect solubility, melting points, and thermal stability. For instance, some novel aromatic polyimides synthesized from related diamines showed solubility in organic solvents and high thermal stability, with degradation temperatures ranging from 240°C to 550°C . These properties are crucial for the potential application of these compounds in various fields, including materials science and pharmaceuticals.

Applications De Recherche Scientifique

1. Fragmentation of Protonated N-(3-Aminophenyl)Benzamide in Gas Phase

- Application Summary : This compound is used in collision-induced dissociation tandem mass spectrometry experiments. An ion of m/z 110.06036 (ion formula [C6H8NO]+; error: 0.32 mDa) was observed, which is a rearrangement product ion purportedly through nitrogen-oxygen (N–O) exchange .

- Methods of Application : The rearrangement can be generalized to other protonated amide compounds with electron-donating groups at the meta position .

- Results : The N–O exchange rearrangement was confirmed by the MS/MS spectrum of protonated N-(3-aminophenyl)-O18-benzamide .

2. Sensing Applications

- Application Summary : Boronic acids, including N-(3-aminophenyl)-3-methylbenzamide, are increasingly utilized in diverse areas of research, including sensing applications .

- Methods of Application : The key interaction of boronic acids with diols allows utilisation in various areas ranging from biological labelling, protein manipulation and modification, separation and the development of therapeutics .

- Results : Boronic acid molecules have been used as the building block for a diverse range of sensing systems .

3. Excitation Wavelength Tuning

- Application Summary : The compound is used in the development of polyfluorinated Eu3+–β-diketonate complexes, which dramatically red-shift the excitation maximum to the visible region .

- Methods of Application : The compound is used to create triphenylamine based polyfluorinated Eu3+–β-diketonate complexes .

- Results : The results demonstrated that the excitation maximum was dramatically red-shifted to the visible region (λ ex, max = 400 nm) with an impressive quantum yield (40%) as compared to the simple Eu3+–aminophenyl-β-diketonate complexes (λ ex, max = 370 nm) .

4. Gene Editing

- Application Summary : N-(3-Aminophenyl)-3-methylbenzamide has potential applications in gene editing .

- Methods of Application : The specific methods of application in gene editing are not detailed in the source .

- Results : The results or outcomes of this application are not provided in the source .

5. Inhibition of Peroxidase Activity

- Application Summary : A new series of N-(3-aminophenyl)-arylsulfonamides hydrochloride compounds were synthesized and their inhibitory effects on the activity of purified peroxidase (POD) enzyme were evaluated .

- Methods of Application : The POD enzyme was purified from red cabbage (Brassica oleracea var. capitata f. rubra) using affinity chromatography .

- Results : The half maximal inhibitory concentration (IC50) values were found to be 0.144 mM, 0.2 mM, 0.117 mM and 0.185 mM for compounds 1, 2, 3 and 4 respectively . The N-(3-aminophenyl)-4-nitrobenzenesulfonamide hydrochloride compound (3) was found as the most active compound for POD compared to the others .

6. Unknown Application

- Application Summary : The specific applications of N-(3-Aminophenyl)propanamide, a similar compound to N-(3-aminophenyl)-3-methylbenzamide, are not detailed in the source .

- Methods of Application : The specific methods of application are not detailed in the source .

- Results : The results or outcomes of this application are not provided in the source .

4. Gene Editing

- Application Summary : N-(3-Aminophenyl)-3-methylbenzamide has potential applications in gene editing .

- Methods of Application : The specific methods of application in gene editing are not detailed in the source .

- Results : The results or outcomes of this application are not provided in the source .

5. Inhibition of Peroxidase Activity

- Application Summary : A new series of N-(3-aminophenyl)-arylsulfonamides hydrochloride compounds were synthesized and their inhibitory effects on the activity of purified peroxidase (POD) enzyme were evaluated .

- Methods of Application : The POD enzyme was purified from red cabbage (Brassica oleracea var. capitata f. rubra) using affinity chromatography .

- Results : The half maximal inhibitory concentration (IC50) values were found to be 0.144 mM, 0.2 mM, 0.117 mM and 0.185 mM for compounds 1, 2, 3 and 4 respectively . The inhibition results show that all the compounds (1-4) inhibited POD enzyme activity. Particular, the N-(3-aminophenyl)-4-nitrobenzenesulfonamide hydrochloride compound (3) was found as the most active compound for POD compared to the others .

6. Unknown Application

- Application Summary : The specific applications of N-(3-Aminophenyl)propanamide, a similar compound to N-(3-aminophenyl)-3-methylbenzamide, are not detailed in the source .

- Methods of Application : The specific methods of application are not detailed in the source .

- Results : The results or outcomes of this application are not provided in the source .

Propriétés

IUPAC Name |

N-(3-aminophenyl)-3-methylbenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14N2O/c1-10-4-2-5-11(8-10)14(17)16-13-7-3-6-12(15)9-13/h2-9H,15H2,1H3,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UKCPUGSGOXBKBS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C(=O)NC2=CC=CC(=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10411769 | |

| Record name | N-(3-aminophenyl)-3-methylbenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10411769 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(3-aminophenyl)-3-methylbenzamide | |

CAS RN |

585517-66-4 | |

| Record name | N-(3-aminophenyl)-3-methylbenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10411769 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[(4-Bromophenyl)methyl]indole](/img/structure/B1336000.png)

![[2,3,4,5,6-Pentakis(hydroxymethyl)phenyl]methanol](/img/structure/B1336008.png)